molecular formula C18H17N3O3 B416235 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B416235
M. Wt: 323.3g/mol
InChI Key: WKRVTTJSDAILLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrimidinone core substituted with a pyrrole moiety, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactions. One common approach is the condensation of a pyrrole derivative with a pyrimidinone precursor under basic conditions. The reaction may require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials and facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole or pyrimidinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione: can be compared to other similar compounds, such as:

    Pyrrole derivatives: Compounds with similar pyrrole structures but different substituents.

    Pyrimidinone derivatives: Molecules with variations in the pyrimidinone core.

    Other heterocyclic compounds: Such as indoles and quinolines, which share some structural similarities.

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3g/mol

IUPAC Name

5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H17N3O3/c1-10-4-6-14(7-5-10)21-11(2)8-13(12(21)3)9-15-16(22)19-18(24)20-17(15)23/h4-9H,1-3H3,(H2,19,20,22,23,24)

InChI Key

WKRVTTJSDAILLW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)NC3=O)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=O)NC3=O)C

Origin of Product

United States

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